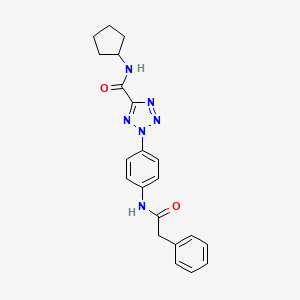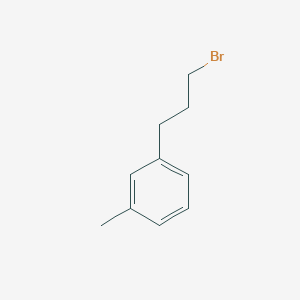
1-(3-Bromopropyl)-3-methylbenzene
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-methylbenzene, also known as 1-bromopropylbenzene, is an aromatic compound with a molecular formula of C9H11Br. It is a colorless liquid with a sweet, pungent odor and is used as a solvent in some industrial processes. It is also used in the synthesis of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(3-Bromopropyl)-3-methylbenzene is involved in various synthesis and chemical property studies. It serves as a starting material or an intermediate in chemical reactions. For instance, Wittig (1980) discussed the influence of ring strain in chemical compounds, which can include derivatives of methylbenzene like 1-(3-Bromopropyl)-3-methylbenzene (Wittig, 1980). Verevkin et al. (2015) studied the thermochemistry of halogen-substituted methylbenzenes, which could provide insights into the properties of 1-(3-Bromopropyl)-3-methylbenzene (Verevkin et al., 2015).
Oxidation Processes
The compound has potential applications in oxidation processes. Okada & Kamiya (1981) researched the liquid-phase oxidation of methylbenzenes, which could include 1-(3-Bromopropyl)-3-methylbenzene, highlighting its role in the production of various oxidation products (Okada & Kamiya, 1981).
Material Science and Engineering
In material science, the compound finds applications in the development of novel materials. Lin et al. (2018) discussed the use of similar bromine-functionalized compounds in the creation of high-temperature hybrid proton exchange membranes (Lin et al., 2018).
Fuel Cell Technology
Its derivatives can be used in fuel cell technology, as seen in the work of Bao et al. (2021), who explored the synthesis and immobilization of functionalized covalent organic frameworks for electrochromatographic separation. These frameworks could potentially incorporate 1-(3-Bromopropyl)-3-methylbenzene derivatives (Bao et al., 2021).
Orientations Futures
Mécanisme D'action
Target of Action
Brominated compounds like this are often used in organic synthesis, suggesting that its targets could be a variety of organic molecules in synthetic reactions .
Mode of Action
They can participate in various types of reactions, such as substitution and elimination reactions, due to the presence of the bromine atom, which is a good leaving group .
Biochemical Pathways
Brominated compounds are often involved in the suzuki–miyaura coupling, a type of cross-coupling reaction, used in organic synthesis .
Result of Action
Given its potential use in organic synthesis, it may cause changes at the molecular level, such as the formation or breaking of chemical bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Bromopropyl)-3-methylbenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, in an acidic environment, brominated compounds like this one can undergo elimination reactions .
Propriétés
IUPAC Name |
1-(3-bromopropyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATMXWWRNVMPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-3-methylbenzene | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2791275.png)
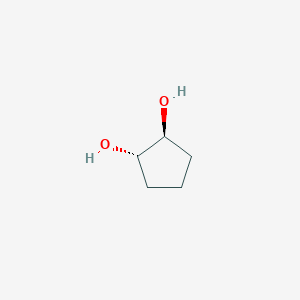


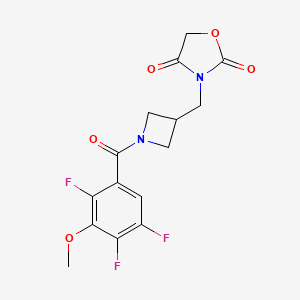

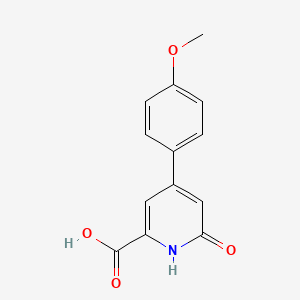
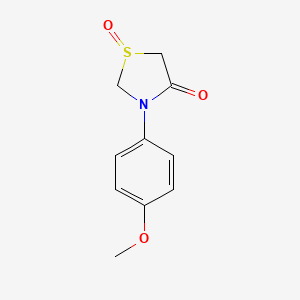

![1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B2791291.png)


